molecular formula C15H12O3S B2783698 3-(2-Oxo-2-phenylethylthio)benzoic acid CAS No. 722516-74-7

3-(2-Oxo-2-phenylethylthio)benzoic acid

Cat. No.: B2783698
CAS No.: 722516-74-7
M. Wt: 272.32
InChI Key: NVBFPPAHGHOMMX-UHFFFAOYSA-N
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Description

The study of 3-(2-Oxo-2-phenylethylthio)benzoic acid is situated at the intersection of several key areas of organic chemistry. Its molecular architecture, featuring a benzoic acid core functionalized with a ketone-containing thioether side chain, presents a unique combination of reactive sites. The exploration of such molecules is often driven by the quest for new materials, therapeutic agents, and catalysts.

Basic chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₅H₁₂O₃S
Molecular Weight272.32 g/mol
AppearanceSolid
InChI1S/C15H12O3S/c16-14(11-5-2-1-3-6-11)10-19-13-8-4-7-12(9-13)15(17)18/h1-9H,10H2,(H,17,18)
SMILESO=C(O)C1=CC(SCC(C2=CC=CC=C2)=O)=CC=C1

Aromatic carboxylic acids are a cornerstone of organic chemistry, with benzoic acid being the archetypal example. The carboxyl group (-COOH) is a versatile functional group, capable of acting as a proton donor, participating in hydrogen bonding, and serving as a precursor for the synthesis of esters, amides, and acid chlorides. masterorganicchemistry.com Its presence on an aromatic ring influences the ring's electronic properties and reactivity.

The synthesis of related aromatic thioether carboxylic acids often involves the reaction of a mercaptobenzoic acid with a suitable electrophile. For the isomeric compound, 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid, a documented synthesis involves the reaction of thiosalicylic acid (2-mercaptobenzoic acid) with 2-bromoacetophenone (B140003) in the presence of a base like sodium acetate. chemicalbook.com A plausible synthetic route for this compound would therefore be the analogous reaction starting from 3-mercaptobenzoic acid.

The unique chemical personality of this compound arises from the electronic and steric interplay between its three constituent functional groups: the carboxylic acid, the thioether, and the ketone.

Carboxylic Acid: As a directing group in electrophilic aromatic substitution, the meta-positioning of the thioether side chain relative to the carboxylic acid is a key structural feature. The acidity of the carboxylic acid proton can be influenced by the electronic nature of the substituent at the 3-position.

Thioether: The thioether linkage provides a flexible connection between the benzoic acid and phenacyl moieties. The sulfur atom's lone pairs of electrons can participate in conjugation with the aromatic ring, and the thioether itself can act as a coordinating ligand for metal ions.

Ketone: The carbonyl group of the ketone is an electrophilic center, susceptible to nucleophilic attack. It also provides a site for further functionalization, for example, through reduction to an alcohol or conversion to an imine. The presence of the α-keto thioether motif is of particular interest in the design of novel reagents for organic synthesis. nih.gov

This trifecta of functional groups allows for a diverse range of potential chemical transformations. For instance, the carboxylic acid could be converted to an ester or amide while the ketone is reduced, or the thioether could be oxidized while the other groups remain unchanged, depending on the reaction conditions. This multi-functionality makes such compounds attractive scaffolds in medicinal chemistry and materials science, where precise control over molecular properties is crucial.

While specific research on this compound is limited, the broader class of substituted benzoic acids is the subject of intense investigation. Research into these derivatives often follows several key trajectories:

Medicinal Chemistry: Benzoic acid derivatives are prevalent in pharmaceuticals. Modifications to the benzoic acid core are a common strategy for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net For example, thioether-containing benzoic acid derivatives have been explored as enzyme inhibitors.

Materials Science: The ability of carboxylic acids to form strong hydrogen bonds and coordinate to metal centers makes them valuable building blocks for metal-organic frameworks (MOFs) and other supramolecular assemblies. The specific geometry and functionality of the substituents on the benzoic acid ring dictate the final structure and properties of these materials.

Synthetic Methodology: The development of new methods for the synthesis of functionalized benzoic acids is an ongoing area of research. researchgate.net This includes the development of novel catalytic systems for the selective functionalization of the aromatic ring and the elaboration of side chains.

The study of this compound and its analogs could contribute to these fields by providing new molecular scaffolds with unique steric and electronic properties. Further research into the synthesis, reactivity, and properties of this compound is warranted to fully explore its potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenacylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3S/c16-14(11-5-2-1-3-6-11)10-19-13-8-4-7-12(9-13)15(17)18/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBFPPAHGHOMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 2 Oxo 2 Phenylethylthio Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-(2-Oxo-2-phenylethylthio)benzoic acid logically deconstructs the molecule into simpler, commercially available precursors. The most apparent disconnection is at the thioether bond (C-S bond), as its formation is a common and high-yielding reaction in organic synthesis.

This primary disconnection reveals two key synthons: a nucleophilic sulfur species derived from 3-mercaptobenzoic acid and an electrophilic phenacyl component, such as a 2-haloacetophenone. This leads to the identification of the following readily available starting materials:

3-Mercaptobenzoic acid: This provides the benzoic acid core and the thiol functional group.

2-Bromoacetophenone (B140003) (or 2-chloroacetophenone): This serves as the source for the phenacyl moiety.

This retrosynthetic approach simplifies the synthesis into a single, key bond-forming step, representing an efficient and practical strategy.

Direct Synthetic Routes

The direct synthesis of this compound is most effectively achieved through the S-alkylation of 3-mercaptobenzoic acid with a suitable phenacyl halide. This reaction is analogous to the well-established synthesis of the isomeric compound, 2-(2-oxo-2-phenylethylthio)benzoic acid, from thiosalicylic acid.

Thioether Bond Formation Strategies

The cornerstone of the synthesis is the formation of the thioether bond via a nucleophilic substitution reaction (SN2). In this process, the thiol group of 3-mercaptobenzoic acid, typically deprotonated by a base to form a more nucleophilic thiolate, attacks the electrophilic carbon of the phenacyl halide, displacing the halide leaving group.

Common bases used for this transformation include sodium hydroxide, potassium carbonate, or triethylamine (B128534). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the reactants and promote the SN2 mechanism.

A typical reaction setup would involve the following components:

Reactant / Reagent Role Rationale
3-Mercaptobenzoic acidNucleophile PrecursorProvides the sulfur atom and benzoic acid backbone.
2-BromoacetophenoneElectrophileProvides the phenacyl group and a good leaving group (Br-).
Base (e.g., K2CO3)Catalyst / Proton ScavengerDeprotonates the thiol to form the more reactive thiolate.
Solvent (e.g., Acetone)Reaction MediumDissolves reactants and facilitates the reaction.

Phenacyl Moiety Introduction

The phenacyl group (C₆H₅COCH₂-) is introduced as a single unit using an α-haloketone, most commonly 2-bromoacetophenone. This reagent is an effective electrophile due to the electron-withdrawing nature of the adjacent carbonyl group, which makes the α-carbon susceptible to nucleophilic attack. The selection of the halogen (bromine or chlorine) can influence reactivity, with bromoacetophenone generally being more reactive than chloroacetophenone.

Benzoic Acid Core Functionalization

The synthesis starts with the benzoic acid core already functionalized with a thiol group at the meta-position (position 3). The carboxylic acid and thiol groups are the key reactive sites. Under the basic conditions used for the S-alkylation, the carboxylic acid will also be deprotonated to form a carboxylate salt. This does not interfere with the desired reaction at the more nucleophilic thiol group. An acidic workup at the end of the reaction is necessary to protonate the carboxylate and isolate the final product as this compound.

Exploration of Green Chemistry Principles in Synthesis

While traditional syntheses of thioethers often rely on volatile organic solvents, modern approaches increasingly focus on the principles of green chemistry to reduce environmental impact. For the synthesis of this compound, several green alternatives can be considered.

One promising approach is the use of water as a reaction medium. jmaterenvironsci.com The alkylation of thiols can be effectively carried out in aqueous systems, often with the aid of a phase-transfer catalyst or by using water-soluble bases like potassium carbonate. jmaterenvironsci.com This eliminates the need for hazardous organic solvents, simplifying the workup procedure and reducing waste.

Further green considerations could include:

Energy Efficiency: Performing the reaction at room temperature, if feasible, would reduce energy consumption compared to reactions requiring heating. jmaterenvironsci.com

Atom Economy: The SN2 reaction itself is highly atom-economical, as most atoms from the reactants are incorporated into the final product.

Use of Safer Bases: Employing milder bases like triethylamine or potassium carbonate is preferable to more caustic options like sodium hydroxide. jmaterenvironsci.com

A potential greener synthetic protocol is outlined below:

Component Role Green Chemistry Principle
3-Mercaptobenzoic acidReactant
2-BromoacetophenoneReactant
Potassium CarbonateBaseSafer, easily handled base.
WaterSolventReduces use of volatile organic compounds.

Chemical Derivatization and Functionalization Strategies

The presence of multiple reactive centers in this compound allows for a systematic exploration of its chemical space through targeted modifications. These transformations can be broadly categorized by the functional group undergoing reaction.

The carboxylic acid moiety is a versatile handle for derivatization, readily undergoing reactions such as esterification and amide formation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), is a common approach. mdpi.com Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. The reaction of this compound with an alcohol under these conditions would yield the corresponding ester. For instance, reaction with methanol (B129727) would produce methyl 3-(2-oxo-2-phenylethylthio)benzoate.

Amide Formation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be treated with a primary or secondary amine to form the desired amide. google.com Direct coupling of the carboxylic acid with an amine using coupling agents like DCC, EDC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a milder and often more efficient route to the amide. nih.gov For example, reaction with aniline (B41778) would yield N-phenyl-3-(2-oxo-2-phenylethylthio)benzamide.

Table 1: Examples of Carboxylic Acid Derivatives

Derivative Name Structure Reagents for Synthesis
Methyl 3-(2-oxo-2-phenylethylthio)benzoate Methanol, H₂SO₄
N-Phenyl-3-(2-oxo-2-phenylethylthio)benzamide Aniline, DCC

The sulfur atom of the thioether linkage is susceptible to both oxidation and reduction, leading to compounds with altered electronic and steric properties.

Oxidation: The thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. The choice of oxidant and reaction conditions determines the extent of oxidation. For the conversion to the sulfoxide, mild oxidizing agents such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂) are typically used. More potent oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or an excess of hydrogen peroxide, will typically lead to the formation of the corresponding sulfone. rsc.org The oxidation of this compound would yield 3-(2-oxo-2-phenylethylsulfinyl)benzoic acid (the sulfoxide) or 3-(2-oxo-2-phenylethylsulfonyl)benzoic acid (the sulfone).

Reduction: The reduction of the thioether linkage is less common but can be achieved under specific conditions. Raney nickel, for instance, can be used to effect desulfurization, cleaving the carbon-sulfur bonds and leading to the formation of a hydrocarbon. In the case of this compound, this would likely result in the formation of 3-ethylbenzoic acid.

Table 2: Examples of Thioether Oxidation Products

Derivative Name Structure Reagents for Synthesis
3-(2-Oxo-2-phenylethylsulfinyl)benzoic acid NaIO₄ or 1 eq. H₂O₂
3-(2-Oxo-2-phenylethylsulfonyl)benzoic acid m-CPBA or excess H₂O₂

The ketone group in this compound can undergo a variety of reactions typical of carbonyl compounds.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 3-(2-hydroxy-2-phenylethylthio)benzoic acid. Complete reduction of the ketone to a methylene (B1212753) group (CH₂) can be achieved under more forcing conditions. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, or the Clemmensen reduction, which uses zinc amalgam and concentrated hydrochloric acid, are standard methods for this transformation. These reactions would convert this compound into 3-(2-phenylethylthio)benzoic acid.

Other reactions at the ketone carbonyl could include the formation of imines or oximes upon reaction with amines or hydroxylamine, respectively.

Table 3: Examples of Ketone Reduction Products

Derivative Name Structure Reagents for Synthesis
3-(2-Hydroxy-2-phenylethylthio)benzoic acid NaBH₄ or LiAlH₄
3-(2-Phenylethylthio)benzoic acid H₂NNH₂, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen)

The benzoic acid ring in this compound is substituted with two groups: a carboxylic acid and a thioether. The carboxylic acid group is a meta-directing and deactivating group for electrophilic aromatic substitution. The thioether group is generally an ortho, para-directing and activating group. The outcome of an electrophilic substitution reaction will therefore depend on the reaction conditions and the nature of the electrophile, with the directing effects of both substituents influencing the regioselectivity.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). For instance, nitration of this compound would be expected to yield a mixture of nitro-substituted isomers, with the positions ortho and para to the thioether and meta to the carboxylic acid being the most likely sites of substitution. The precise distribution of products would depend on the relative activating/deactivating strengths of the two groups and steric factors.

Advanced Structural Characterization and Spectroscopic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. While comprehensive, peer-reviewed NMR data specifically for 3-(2-Oxo-2-phenylethylthio)benzoic acid is not extensively available in the public domain, the expected spectral features can be predicted based on the known chemical shifts of related structural motifs.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons on both the benzoic acid and the phenyl rings, as well as the methylene (B1212753) protons. The protons on the benzoic acid ring are expected to exhibit complex splitting patterns due to their coupling with each other. The protons on the monosubstituted phenyl ring would likely appear as a multiplet. The methylene protons adjacent to the sulfur atom and the carbonyl group would present as a singlet. The acidic proton of the carboxylic acid group is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.

Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon framework. Distinct signals are expected for the carbonyl carbon, the carboxylic acid carbon, the methylene carbon, and the various aromatic carbons. The chemical shifts of these carbons would be influenced by the electron-withdrawing and electron-donating effects of the substituents.

Further two-dimensional (2D) NMR experiments, such as COSY and HSQC, would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule. Solid-state NMR could provide information about the molecular structure and dynamics in the solid phase.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound (molar mass: 272.32 g/mol ), HRMS would confirm its molecular formula of C₁₅H₁₂O₃S.

The fragmentation pathways under electron ionization (EI) or other ionization techniques would provide valuable structural information. Key fragmentation patterns could include the loss of the carboxylic acid group, cleavage of the C-S bond, and fragmentation of the phenacyl group. Analysis of these fragments helps to piece together the molecular structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to its conformation.

Expected Infrared (IR) Spectral Data: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. spectroscopyonline.com A strong, sharp peak around 1700-1680 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid, while the ketone C=O stretch is expected at a slightly lower wavenumber, typically around 1680-1660 cm⁻¹. spectroscopyonline.com The C-S stretching vibration would likely appear in the fingerprint region, and various C-H and C=C stretching and bending vibrations would be observed for the aromatic rings.

Expected Raman Spectral Data: Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the aromatic rings are typically strong in the Raman spectrum. The C=O and C-S stretching vibrations would also be observable. The non-polar nature of certain vibrations can make them more intense in the Raman spectrum compared to the IR spectrum.

Electronic Spectroscopy (UV-Vis) for Electronic Transition and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and provides insights into its electronic structure and the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The benzoic acid chromophore itself exhibits characteristic absorption bands. rsc.org The presence of the phenacylthio substituent would be expected to modify the absorption spectrum. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent polarity. Studies on benzoic acid have shown that its absorption spectrum is pH-dependent due to the protonation state of the carboxylic acid. rsc.org A similar pH dependence would be expected for this compound.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if chiral)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it would not exhibit a CD or ORD spectrum, and these techniques are not applicable for its stereochemical assignment.

Chemical Reactivity and Mechanistic Investigations

Acid-Base Properties and Protonation Equilibria

The acid-base characteristics of 3-(2-Oxo-2-phenylethylthio)benzoic acid are defined by the acidic carboxylic group and the weakly basic sites at the thioether sulfur and ketone oxygen.

Carboxylic Acid Acidity : The primary acidic site is the carboxylic acid group. The pKa of benzoic acid is approximately 4.20. The presence of the thioether linkage at the meta position is expected to have a minor influence on this acidity. For comparison, the pKa of 3-mercaptobenzoic acid is approximately 3.95. chemicalbook.com The electron-withdrawing nature of the carbonyl group within the phenylethylthio substituent may lead to a slight increase in acidity compared to benzoic acid.

Thioether Basicity : The sulfur atom of the thioether linkage possesses lone pairs of electrons and is weakly basic, capable of acting as a nucleophile. youtube.com However, thioethers are significantly weaker bases than their ether analogs. masterorganicchemistry.com Protonation to form a sulfonium (B1226848) ion would require strong acidic conditions.

Ketone Basicity : The carbonyl oxygen is also a site of weak basicity and can be protonated by strong acids to form a ketonium ion (an oxonium ion). wikipedia.orgacs.org These protonated ketones are themselves strong acids, with estimated pKa values in the range of -5 to -7. wikipedia.org While complete protonation requires a very strong acid, the formation of an equilibrium concentration of the protonated species is a key step in acid-catalyzed reactions involving the carbonyl group. wikipedia.orglibretexts.org

Table 1: Estimated and Comparative pKa Values

Functional Group/Compound pKa Value Notes
Benzoic Acid 4.20 Reference compound.
3-Mercaptobenzoic Acid 3.95 chemicalbook.com
This compound (Carboxylic Acid) ~4.0-4.2 Estimated based on analogs.

Redox Chemistry of the Thioether and Ketone Moieties

The presence of both a thioether and a ketone group makes the molecule susceptible to both oxidation and reduction reactions at distinct sites.

Oxidation of the Thioether : The thioether moiety is the primary site of oxidation. It can be readily oxidized to a sulfoxide (B87167) and subsequently to a sulfone using various oxidizing agents, such as hydrogen peroxide (H₂O₂). nih.govnih.gov The oxidation is believed to proceed via a nucleophilic attack of the sulfur atom on the oxidant. nih.gov The reaction can often be performed selectively; for instance, mild oxidation can yield the sulfoxide, while stronger conditions or prolonged reaction times can lead to the sulfone. researchgate.net The oxidation potential of thioethers can be lowered through intramolecular interactions with nearby aromatic rings.

Reduction of the Ketone : The ketone's carbonyl group is susceptible to reduction, yielding a secondary alcohol, 3-(2-hydroxy-2-phenylethylthio)benzoic acid. This transformation is commonly achieved using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄), which is selective for carbonyls over carboxylic acids. savemyexams.com Alternatively, catalytic hydrogenation is an effective method for reducing aryl alkyl ketones. libretexts.org Catalysts such as palladium on carbon (Pd/C) or specialized catalysts like Pd(0)EnCat™ 30NP can be used under mild conditions with hydrogen gas to achieve high conversion to the corresponding alcohol. nih.govcam.ac.ukacs.org Electrochemical methods have also been developed for the reduction of diaryl ketones. researchgate.net

Table 2: Summary of Redox Reactions

Moiety Transformation Reagents/Conditions Product
Thioether Oxidation H₂O₂, m-CPBA, etc. Sulfoxide
Sulfoxide Oxidation H₂O₂, m-CPBA, etc. Sulfone
Ketone Reduction NaBH₄, LiAlH₄ Secondary Alcohol

Nucleophilic and Electrophilic Reactivity Profiles

The molecule exhibits both nucleophilic and electrophilic characteristics centered on its different functional groups.

Nucleophilic Reactivity : The sulfur atom of the thioether is a potent nucleophile, significantly more so than the oxygen in an ether. masterorganicchemistry.comlibretexts.orgyoutube.com It can readily participate in Sₙ2 reactions with electrophiles like alkyl halides to form ternary sulfonium salts. libretexts.orglibretexts.org This nucleophilicity is a cornerstone of thioether chemistry. youtube.com

Electrophilic Reactivity :

Carbonyl Carbon : The carbonyl carbon of the ketone is a primary electrophilic center. It is susceptible to nucleophilic attack, a fundamental reaction of ketones. numberanalytics.commasterorganicchemistry.com This can lead to the formation of a tetrahedral intermediate which can then be protonated. numberanalytics.com

Alpha-Carbons : The methylene (B1212753) protons adjacent to the carbonyl group (α-hydrogens) are acidic (pKa ≈ 20) due to resonance stabilization of the resulting enolate ion. wikipedia.org Deprotonation with a suitable base would generate a nucleophilic enolate, which can then react with various electrophiles.

Kinetic and Thermodynamic Aspects of Reactions Involving the Compound

The rates and equilibria of reactions involving this compound are governed by the intrinsic properties of its functional groups.

Kinetics of Thioether Oxidation : The oxidation of thioethers with hydrogen peroxide under near-physiological conditions is generally a slow process. nih.gov Kinetic studies on various aryl thioethers have determined second-order rate constants. For example, a parent thioanisole (B89551) derivative showed a rate constant of 2.53 × 10⁻³ M⁻¹s⁻¹ at pH 7.4 and 37 °C. acs.org The rate is influenced by substituents on the aromatic ring; electron-donating groups can increase the rate, but the reaction may still have half-lives on the order of many hours at biologically relevant concentrations. acs.orgresearchgate.net In contrast, oxidation by stronger oxidants like hypochlorite (B82951) is kinetically much more rapid. acs.org

Thermodynamics of Ketone Reduction : The reduction of a carbonyl group to an alcohol is a thermodynamically favorable process. The hydride affinity, a measure of the energy change upon accepting a hydride ion, provides insight into this favorability. While specific values for this compound are not available, studies on α,β-unsaturated carbonyl compounds show that the absolute hydride affinity of the carbonyl group is generally significant, indicating a thermodynamic preference for reduction. nih.gov

Table 3: Kinetic Data for Aryl Thioether Oxidation by H₂O₂

Thioether Derivative Second-Order Rate Constant (M⁻¹s⁻¹) Conditions
Thioanisole (parent) 2.53 × 10⁻³ acs.org
4-Methoxythioanisole 1.28 × 10⁻² acs.orgresearchgate.net

Data is for analogous compounds to infer the reactivity of the thioether moiety.

Catalytic Applications and Transformations

The functional groups within the molecule allow for a range of catalytic transformations, enhancing reaction efficiency and selectivity.

Catalytic Reduction : As mentioned previously, the selective reduction of the ketone to a secondary alcohol is a prime candidate for catalysis. Heterogeneous catalytic hydrogenation using palladium-based catalysts is a well-established and industrially relevant method. nih.govcam.ac.uk This approach avoids the use of stoichiometric metal hydride reagents, aligning with green chemistry principles. tandfonline.com Single-atom palladium catalysts supported on titanium oxide have shown high conversion and selectivity for the hydrogenation of acetophenone (B1666503) to 1-phenylethanol, a structurally similar transformation. acs.org

Catalytic Oxidation : The selective oxidation of the thioether to either the sulfoxide or the sulfone can be controlled through catalysis. For example, titanium-containing zeolites like TS-1 have been used as catalysts for thioether oxidation with hydrogen peroxide. researchgate.net These catalysts can offer shape selectivity and allow the reaction to proceed under milder conditions. researchgate.net Photocatalytic aerobic oxidation of sulfides to sulfoxides using photocatalysts like anthraquinone (B42736) also represents a sustainable approach. rsc.org

Photochemical and Photophysical Behavior

The presence of the phenacyl chromophore (an aromatic ketone) suggests that this compound will exhibit rich photochemical reactivity.

Excitation and Intersystem Crossing : Aromatic ketones like benzophenone (B1666685) and acetophenone are known to absorb UV light, promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π* orbital (an n→π* transition). Following excitation to the singlet state (S₁), they efficiently undergo intersystem crossing (ISC) to the triplet state (T₁). acs.org

Photochemical Reactions : The triplet state of the ketone is a diradical species and is highly reactive. For phenacyl sulfides specifically, the dominant photochemical reaction is often α-cleavage (a Norrish Type I reaction) of the bond between the carbonyl group and the adjacent methylene carbon. acs.org This cleavage would generate a benzoyl radical and a 3-(thiomethyl)benzoic acid radical. These radical intermediates can then undergo a variety of subsequent reactions, such as hydrogen abstraction or recombination. The triplet ketone can also abstract hydrogen atoms from suitable donor molecules, leading to the formation of a ketyl radical. acs.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)

No published studies detailing the quantum chemical calculations of the electronic structure or a HOMO-LUMO analysis for 3-(2-Oxo-2-phenylethylthio)benzoic acid were found. Such an analysis would typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to determine the molecule's electronic band gap, which is crucial for understanding its kinetic stability and chemical reactivity.

Conformational Analysis and Potential Energy Surfaces

There is no available research on the conformational analysis or the potential energy surface of this compound. This type of study would identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them, providing insight into its flexibility and preferred shapes.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Sampling

Specific molecular dynamics simulation data for this compound, which would elucidate its behavior in different solvents and explore its conformational landscape over time, is not present in the current body of scientific literature.

Prediction of Reactivity and Reaction Pathways via Density Functional Theory (DFT)

While DFT is a common method for predicting chemical reactivity and mapping reaction pathways, no studies applying this theory to this compound have been published. Such research would typically involve mapping the molecular electrostatic potential and analyzing frontier molecular orbitals to predict sites of electrophilic and nucleophilic attack.

Theoretical Spectroscopic Property Simulations and Validation with Experimental Data

There are no available theoretical simulations of the spectroscopic properties (such as IR, Raman, UV-Vis, and NMR spectra) for this compound, nor any studies that validate such theoretical data against experimental findings.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

No QSPR models specific to this compound or its derivatives were identified. QSPR studies establish mathematical relationships between a molecule's structural features and its physical or chemical properties, but this has not been applied to the target compound in published research.

Investigation of Molecular Interactions and Biochemical Pathway Modulation in Vitro Mechanistic Focus

Ligand-Protein Binding and Enzyme Inhibition Studies (Purely Mechanistic, In Vitro)

The interaction of small molecules with proteins is a cornerstone of their biological function. For derivatives of benzoic acid, these interactions often translate into the inhibition of enzymatic activity. While specific ligand-protein binding studies for "3-(2-Oxo-2-phenylethylthio)benzoic acid" are not extensively documented, research on similar compounds provides valuable insights.

One area of interest is the inhibition of protein phosphatases. A study on rhodanine-scaffold-based para-substituted benzoic acid derivatives identified them as competitive inhibitors of Slingshot proteins, a group of dual-specific phosphatases. The most potent compound in that study demonstrated an inhibition constant (Ki) of approximately 4 μM and exhibited selectivity over other phosphatases nih.gov. This suggests that the benzoic acid moiety, in combination with other structural features, can effectively target the active sites of specific enzymes.

Furthermore, analogues of "this compound" have been investigated for their ability to stimulate bone morphogenetic protein-2 (BMP-2). One such analogue, 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid, was found to be effective in inducing osteoblast BMP-2 production in vitro nih.gov. At its maximum osteogenic concentration, this compound also significantly inhibited osteoblastic proteasomal activity, indicating a complex interplay with cellular protein machinery nih.gov.

Table 1: Enzyme Inhibition by Benzoic Acid Derivatives

Compound Class Target Enzyme/Protein Inhibition/Activity Reference
Rhodanine-scaffold-based para-substituted benzoic acid derivatives Slingshot protein phosphatases Competitive inhibition (Ki ≈ 4 μM) nih.gov

Interaction with Nucleic Acids (e.g., DNA/RNA Binding, Intercalation Mechanisms)

The ability of small molecules to interact with DNA and RNA can have profound effects on cellular processes such as replication, transcription, and translation. Studies on various benzoic acid derivatives suggest that this class of compounds can bind to nucleic acids through different mechanisms.

Research on aminobenzoic acid derivatives has shown their capacity to bind to tRNA. Thermodynamic analysis revealed that these interactions are spontaneous and primarily driven by ionic forces, with binding efficacies ranging from 40% to 50% nih.gov. Importantly, this binding did not appear to alter the conformation of the tRNA molecule nih.gov.

In the context of antibacterial mechanisms, benzyl and benzoyl benzoic acid derivatives have been identified as inhibitors of the interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor nih.govpolyu.edu.hk. By mimicking the σ factor at its primary binding site on RNAP, these compounds prevent the formation of the holoenzyme necessary for the initiation of transcription nih.govpolyu.edu.hk. This mode of action highlights a specific and critical interaction with a key component of the bacterial transcription machinery.

Furthermore, studies on derivatives of the carcinogen benzo(a)pyrene have demonstrated their ability to physically bind to double-stranded DNA nih.gov. This binding, which exhibits characteristics of intercalation, is influenced by ionic strength, and the thermodynamic parameters are comparable to those of known intercalating agents nih.gov. While not a direct analogue, this indicates that aromatic structures, such as the phenyl rings in "this compound," can facilitate interactions with the planar structures of DNA base pairs.

Some benzoic acid derivatives have also been shown to act as alkylating agents, targeting specific bases in DNA sequences. For instance, a novel benzoic mustard distamycin A derivative, tallimustine, alkylates the adenine N-3 in thymine-adenine-rich DNA sequences, a mechanism distinct from many other alkylating agents that target guanine preprints.orgresearchgate.net.

Membrane Interactions and Permeability Studies in Model Systems (In Vitro)

The interaction of a compound with cellular membranes is a critical determinant of its bioavailability and intracellular access. In vitro studies using model systems like erythrocytes provide insights into how benzoic acid derivatives might perturb lipid bilayers.

These findings suggest that "this compound," with its combination of hydrophobic (phenyl and thioether groups) and hydrophilic (carboxylic acid) moieties, has the potential to interact with and possibly alter the properties of biological membranes.

Elucidation of Molecular Mechanisms in Antimicrobial and Antiviral Activities (In Vitro Studies on Microorganisms)

The antimicrobial and antiviral potential of benzoic acid derivatives has been explored through various in vitro studies, shedding light on their possible mechanisms of action.

In the realm of antibacterial activity, as previously mentioned, benzyl and benzoyl benzoic acid derivatives have been shown to inhibit bacterial transcription by preventing the formation of the RNA polymerase holoenzyme nih.govpolyu.edu.hk. This represents a specific molecular target within bacterial cells. Additionally, new 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides have demonstrated antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, with minimum inhibitory concentrations (MICs) ranging from 3.9 µg/mL to 250 µg/mL nih.gov.

Regarding antifungal activity, benzoic acid derivatives have been identified as inhibitors of CYP53, a fungal-specific cytochrome P450 enzyme nih.gov. This targeted inhibition provides a basis for the development of selective antifungal agents.

The antiviral mechanisms of small molecules can be varied, including the inhibition of viral entry, replication, or release ebsco.comyoutube.com. While specific antiviral data for "this compound" is not available, the general principles of antiviral drug action provide a framework for future investigation. For instance, some antiviral compounds act by interfering with viral uncoating within the host cell, a mechanism demonstrated by 3(2H)-isoflavene against poliovirus nih.gov. Others, like nucleoside analogs, act as chain terminators during viral DNA or RNA synthesis ebsco.comyoutube.com.

Modulation of Specific Cellular Signaling Pathways (Mechanistic Insights from In Vitro Cell Line Studies)

The ability of a compound to modulate cellular signaling pathways is a key aspect of its pharmacological profile. In vitro studies with cell lines can reveal these effects.

As mentioned earlier, a benzoic acid analogue, 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid, was found to stimulate the production of BMP-2 in osteoblasts nih.gov. This effect on a critical signaling molecule in bone formation was abrogated by the BMP-2 inhibitor noggin, confirming the pathway specificity nih.gov. This finding suggests that appropriately substituted benzoic acid derivatives can have targeted effects on cellular signaling cascades.

Furthermore, in vitro genotoxicity studies on benzoic acid in human peripheral blood lymphocytes have shown that it can increase the frequency of chromosomal aberrations, sister chromatid exchanges, and micronuclei in a dose-dependent manner nih.gov. The proposed mechanism for this genotoxicity may involve the inhibition of DNA repair proteins such as XRCC1, PARP-1, and DNA LIG3, or the inhibition of proteins that regulate microtubule dynamics nih.gov.

Biochemical Fate and Metabolomic Profiling in In Vitro Systems

Understanding the metabolic fate of a compound is crucial for interpreting its biological activity. In vitro metabolism studies, often using liver microsomes, can identify potential metabolic pathways.

While specific metabolomic data for "this compound" is not available, a study on the in vitro hepatic microsomal metabolism of a structurally different compound, methyl 2-(2(3H)-benzoxazolone-3-yl)acetate, provides a general example of the types of metabolic transformations that can be studied. In the presence of rat liver microsomes and NADPH, this compound was metabolized to its corresponding carboxylic acid (hydrolysis) and a dealkylated product nih.gov. This indicates that ester hydrolysis and dealkylation are common metabolic routes for related structures. Given the structure of "this compound," potential metabolic pathways could include hydroxylation of the aromatic rings, oxidation of the thioether linkage, and conjugation reactions.

Table 2: Mentioned Compounds

Compound Name
This compound
(Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid
2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid
N'-[4-(2,5-dioxo-pyrrolidin-1-yl)-benzoyl]-hydrazine carboxylic acid tert-butyl ester
N'-[4-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-benzoyl]-hydrazine carboxylic acid tert-butyl ester
Benzo(a)pyrene
Tallimustine
2-(4-ethyl-phenoxymethyl) benzoic acid thioureides
3(2H)-isoflavene

Applications in Advanced Materials Science and Chemical Technologies

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylate group of 3-(2-Oxo-2-phenylethylthio)benzoic acid, along with the potential for coordination through the sulfur and oxygen atoms of the thioether and ketone groups, respectively, makes it a promising candidate as a ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). Although specific research on MOFs incorporating this exact ligand is limited, the principles of MOF design suggest its potential utility. The directionality of the carboxylate group, combined with the flexibility of the thioether linkage, could lead to the formation of diverse and potentially porous network structures. The phenacyl group could further influence the framework's properties by participating in π-π stacking interactions, thereby affecting the material's stability and adsorption characteristics.

Table 1: Potential Coordination Sites and Their Role in Framework Construction

Functional GroupPotential Coordination ModePotential Impact on Framework Properties
Carboxylic AcidMonodentate, Bidentate (chelating or bridging)Primary linker for network formation, influences pore size and geometry.
Thioether (Sulfur)Lewis basic site for metal coordinationIntroduces flexibility, can act as a secondary coordination site influencing network topology.
Ketone (Oxygen)Lewis basic site for metal coordinationCan participate in secondary coordination, potentially leading to higher dimensional frameworks.

Integration into Polymeric and Supramolecular Architectures

The ability of this compound to be incorporated into larger molecular assemblies extends to the realm of polymers and supramolecular structures. As a monomer, it can be polymerized through its carboxylic acid functionality to form polyesters or polyamides with pendant phenacylthio groups. These side chains could then be used for post-polymerization modification or to impart specific properties to the material, such as altered solubility, thermal stability, or the ability to coordinate metal ions.

Utilization in Heterogeneous and Homogeneous Catalysis

While direct catalytic applications of this compound have not been extensively reported, its structure suggests potential roles in catalysis. When immobilized on a solid support, for instance, by anchoring it through the carboxylic acid group, the thioether and ketone functionalities could act as binding sites for catalytic metal species. This would create a heterogeneous catalyst with potentially unique selectivity due to the specific ligand environment. In homogeneous catalysis, metal complexes formed with this ligand could exhibit catalytic activity in various organic transformations. The sulfur atom, in particular, is known to interact with and stabilize various transition metal catalysts.

Development of Chemical Sensors and Probes

The functional groups present in this compound provide multiple avenues for its use in chemical sensing. The thioether sulfur is a soft donor and could selectively bind to soft metal ions like mercury, lead, or cadmium. Such binding events could be transduced into a detectable signal, for example, through a change in fluorescence of the aromatic system or by electrochemical methods. The carboxylic acid group can act as a pH-sensitive element or a recognition site for specific analytes. The development of sensors based on this molecule would likely involve its immobilization on a surface or its incorporation into a larger signaling framework.

Applications in Advanced Organic Synthesis Reagents and Intermediates

As a functionalized benzoic acid derivative, this compound serves as a valuable intermediate in organic synthesis. The carboxylic acid can be converted into a wide range of other functional groups, such as esters, amides, or acid chlorides, allowing for its integration into more complex target molecules. The phenacyl group contains a reactive ketone that can undergo various transformations, including reductions, additions, and condensations. Furthermore, the thioether linkage can be selectively oxidized to a sulfoxide (B87167) or sulfone, providing access to a different class of compounds with potentially distinct biological or material properties.

Table 2: Key Reactions and Potential Synthetic Transformations

Starting GroupReagent/ConditionTransformed GroupPotential Application
Carboxylic AcidSOCl₂Acid ChlorideAcylation reactions
Carboxylic AcidR-OH, H⁺EsterSynthesis of derivatives, prodrugs
KetoneNaBH₄Secondary AlcoholIntroduction of a chiral center
Thioetherm-CPBA (1 eq.)SulfoxideSynthesis of bioactive molecules
Thioetherm-CPBA (2 eq.)SulfoneAltering electronic properties

Advanced Analytical Methodologies for Research Applications

Development of Hyphenated Techniques for Trace Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a sensitive detection method, are indispensable for trace-level analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is arguably the most suitable technique for the analysis of 3-(2-Oxo-2-phenylethylthio)benzoic acid. Its inherent polarity from the carboxylic acid group and its likely thermal instability make it a prime candidate for LC separation. A typical method would involve High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) for higher resolution and speed.

Separation: A reversed-phase column, such as a C18, is commonly used for separating benzoic acid derivatives. sigmaaldrich.comust.edu The mobile phase would likely consist of a gradient of acetonitrile (B52724) or methanol (B129727) and water, acidified with a small amount of formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid group remains protonated for better peak shape. sigmaaldrich.comzodiaclifesciences.com

Detection: Mass spectrometry, particularly with an electrospray ionization (ESI) source, would provide high sensitivity and selectivity. In negative ion mode (ESI-), the compound would readily deprotonate to form the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) could then be used for unambiguous identification by fragmenting this parent ion to produce characteristic daughter ions. nih.gov

Table 1: Hypothetical LC-MS/MS Parameters for this compound This data is illustrative and based on the chemical structure.

ParameterSuggested Condition
LC ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Ionization ModeElectrospray Ionization (ESI), Negative
Parent Ion (m/z)271.04 [M-H]⁻
Potential Fragment Ions (m/z)105.03 (Benzoyl cation fragment), 135.00 (Thiophenol fragment)

Gas Chromatography-Mass Spectrometry (GC-MS):

Direct analysis by GC-MS is challenging due to the low volatility of the carboxylic acid group. restek.com Therefore, a derivatization step is necessary to convert the polar carboxylic acid into a more volatile and thermally stable ester. colostate.edulibretexts.orgresearch-solution.com

Derivatization: Common methods include alkylation to form esters (e.g., using BF₃-methanol to create a methyl ester) or silylation to form trimethylsilyl (B98337) (TMS) esters (e.g., using reagents like BSTFA). restek.comlibretexts.org Derivatization with reagents containing fluorine atoms, such as pentafluorobenzyl bromide (PFB-Br), can also be employed to enhance sensitivity for electron capture detection. research-solution.com

Analysis: The resulting derivative can be separated on a low-to-mid polarity capillary column (e.g., DB-5ms) and detected by mass spectrometry. mdpi.combohrium.com The electron impact (EI) mass spectrum would provide a fragmentation pattern useful for structural confirmation.

Electrochemical Analysis and Detection Methods

The presence of an electroactive sulfur atom in the thioether linkage makes this compound a candidate for electrochemical detection. basinc.commdpi.com This approach can offer high sensitivity and selectivity for sulfur-containing compounds.

Voltammetry: Cyclic voltammetry could be used to study the oxidation potential of the thioether group on various electrode surfaces (e.g., gold, platinum, or glassy carbon).

Pulsed Amperometric Detection (PAD): When coupled with HPLC, PAD at a noble metal electrode can be a highly sensitive method. basinc.com Integrated Pulsed Amperometric Detection (IPAD) is particularly effective for sulfur compounds, as it involves applying a series of potential pulses for detection, cleaning, and reactivation of the electrode surface, which minimizes fouling and maintains sensitivity. thermofisher.com This technique can detect compounds where the sulfur atom has an unshared pair of electrons. basinc.com

Table 2: Potential Electrochemical Detection Techniques

TechniquePrinciple of DetectionPotential Application
Cyclic Voltammetry (CV)Measures the current response to a linearly cycled potential sweep.Characterizing the redox behavior of the thioether group.
Differential Pulse Voltammetry (DPV)Superimposes pulses on a linear potential sweep for enhanced sensitivity over CV.Quantitative analysis at low concentrations.
HPLC with Pulsed Amperometric Detection (HPLC-PAD/IPAD)Amperometric detection following chromatographic separation using a repeating sequence of potentials. basinc.comthermofisher.comHighly sensitive and selective quantification in complex mixtures.

Chromatographic Separation Techniques (e.g., for Purity Assessment, Isomer Separation)

Chromatography is the cornerstone for both purifying the compound and assessing its purity.

Purity Assessment: HPLC with UV detection is a standard and robust method for determining the purity of aromatic compounds. echemi.comthaiscience.info By using a validated HPLC method, purity can be calculated based on the relative area of the main peak. A photodiode array (PDA) detector can further confirm peak purity by analyzing the spectrum across the peak. thaiscience.info

Isomer Separation: Separating positional isomers (e.g., 2-, 3-, and 4- substituted variants) can be challenging with standard reversed-phase columns. nih.gov Success often requires exploring alternative stationary phases. Columns with different selectivities, such as those with beta-cyclodextrin (B164692) or amine-bonded phases, have been used to separate substituted benzoic acid isomers under normal-phase conditions. nih.gov Modern techniques like Ultra-Performance Convergence Chromatography (UPC²), which uses supercritical CO₂ as the primary mobile phase, have also proven effective for separating challenging positional isomers of benzoic acids without the need for derivatization. waters.com

Table 3: Chromatographic Columns for Isomer Separation of Benzoic Acids

Column TypeSeparation PrincipleReference Application
Amine-bonded SilicaNormal-phase chromatography with interactions based on analyte pKa. nih.govSeparation of substituted benzoic acid isomers. nih.gov
Beta-cyclodextrinInclusion complexation based on isomer geometry. nih.govSeparation of positional isomers of substituted benzoic acids. nih.gov
Mixed-Mode (e.g., Reversed-Phase/Ion-Exchange)Utilizes multiple interaction mechanisms for unique selectivity. zodiaclifesciences.comSeparation of complex mixtures containing acids and other compounds. zodiaclifesciences.com

Advanced Sample Preparation Strategies for Complex Research Matrices

Effective sample preparation is critical for accurate analysis, as it isolates the target analyte from interfering components in complex matrices like biological fluids or environmental samples. doi.orgnih.gov

Liquid-Liquid Extraction (LLE): Acid-base extraction is a highly effective LLE technique for acidic compounds. libretexts.orgvernier.com The sample, dissolved in a water-immiscible organic solvent, can be washed with a dilute aqueous base (e.g., sodium bicarbonate). The acidic this compound will be deprotonated to its salt form and move into the aqueous layer, while neutral and basic impurities remain in the organic layer. libretexts.orgwikipedia.org The aqueous layer can then be isolated, re-acidified to precipitate the pure compound, and back-extracted into a fresh organic solvent. vernier.comtyextractor.com

Solid-Phase Extraction (SPE): SPE is a more modern, efficient, and often automatable alternative to LLE. mdpi.com For this compound, several SPE strategies are possible:

Reversed-Phase SPE (RP-SPE): Using a C18 or similar sorbent, the compound can be retained from an aqueous sample matrix and subsequently eluted with an organic solvent like methanol or acetonitrile. nih.gov

Anion-Exchange SPE (AEX-SPE): This method takes advantage of the carboxylic acid group. At a neutral or slightly basic pH, the compound will be negatively charged and can be strongly retained on a quaternary amine or similar anion-exchange sorbent. It can then be eluted by changing the pH or increasing the ionic strength of the eluting solvent.

Magnetic SPE (MSPE): This emerging technique uses magnetic nanoparticles coated with a suitable sorbent. It simplifies the extraction process by eliminating the need for centrifugation or filtration, as the sorbent can be isolated using an external magnetic field. cabidigitallibrary.org

Table 4: Comparison of Sample Preparation Techniques

TechniqueAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)Simple, inexpensive, effective for separating by acidity. libretexts.orgCan be labor-intensive, may form emulsions, uses larger solvent volumes. libretexts.org
Solid-Phase Extraction (SPE)High recovery, high concentration factor, easily automated, less solvent usage. mdpi.comHigher cost of consumables, requires method development.
Magnetic Solid-Phase Extraction (MSPE)Rapid separation, simple procedure, high efficiency. cabidigitallibrary.orgCost of magnetic nanoparticles, potential for aggregation.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Strategies and Process Intensification

The development of efficient and sustainable synthetic routes is paramount for the advancement of any chemical entity. For 3-(2-Oxo-2-phenylethylthio)benzoic acid, future research will likely focus on moving beyond traditional batch processes to more intensified and environmentally benign methodologies.

One promising avenue is the adoption of continuous flow chemistry. pharmasalmanac.compharmafeatures.com This approach offers superior control over reaction parameters such as temperature and mixing, often leading to higher yields and purity. pharmasalmanac.com For the synthesis of this compound, a flow process could involve the reaction of 3-mercaptobenzoic acid with a phenacyl halide in a microreactor, potentially reducing reaction times and improving safety, especially for exothermic reactions. cetjournal.itcetjournal.it

Furthermore, the principles of green chemistry are expected to be central to the development of new synthetic strategies. brazilianjournals.com.brbrazilianjournals.com.br This includes the use of greener solvents, the development of catalytic systems to replace stoichiometric reagents, and the exploration of biosynthetic pathways. mdpi.comresearchgate.net For instance, research could focus on enzymatic approaches for the formation of the thioether bond, which would offer high selectivity and mild reaction conditions.

The table below outlines potential areas for synthetic methodology improvement:

Synthetic Aspect Current Approach (Presumed) Future Direction Potential Benefits
Reaction Conditions Batch processingContinuous flow synthesisImproved heat and mass transfer, enhanced safety, higher yields
Catalysis Stoichiometric reagentsHeterogeneous or enzymatic catalysisReduced waste, easier product purification, milder conditions
Solvent Use Traditional organic solventsGreen solvents (e.g., water, ionic liquids) or solvent-free conditionsReduced environmental impact, improved process safety
Energy Input Conventional heatingMicrowave or photochemical activationFaster reaction times, potential for novel reactivity

Rational Design and Synthesis of New Derivatives with Tailored Chemical Functionalities

The core structure of this compound provides a versatile scaffold for the rational design of new derivatives with specific, tailored functionalities. Future research will likely involve systematic structural modifications to explore structure-activity relationships (SAR) for various applications.

Derivatization could target any of the three key functional groups: the benzoic acid, the phenyl ketone, or the thioether linkage. For example, modification of the benzoic acid to esters or amides could modulate the compound's solubility and pharmacokinetic properties if it were to be investigated for biological applications. ijcrt.org Alterations to the phenyl ring of the phenacyl group with different substituents could influence its electronic properties and steric profile, potentially impacting its reactivity or biological interactions. nih.gov

The thioether linkage itself is a key target for modification. Thioethers are known to possess a range of biological activities and can be oxidized to sulfoxides and sulfones, which can have distinct properties. nih.govthieme-connect.de The design of novel analogs could draw inspiration from existing thioether-containing compounds with known biological activities, such as certain anti-inflammatory or anti-proliferative agents. nih.govrsc.org

Target Moiety for Derivatization Potential Modifications Desired Functional Outcome
Benzoic Acid Esterification, Amidation, Reduction to alcoholAltered solubility, improved membrane permeability, prodrug design
Phenyl Ketone Substitution on the phenyl ring (e.g., halogens, alkyl, alkoxy groups)Modified electronic properties, enhanced binding affinity to biological targets
Thioether Linkage Oxidation to sulfoxide (B87167) or sulfoneAltered polarity and hydrogen bonding capacity, potential for new biological activities

Deeper Mechanistic Understanding of Chemical and Biochemical Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and potential transformations of this compound is crucial for optimizing its production and predicting its behavior in various environments. Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.

For instance, detailed kinetic studies of its synthesis could reveal the rate-determining steps and the influence of catalysts and reaction conditions. This knowledge is vital for process optimization and scale-up. acs.org

From a biochemical perspective, if this compound or its derivatives are explored for biological applications, understanding their metabolic fate is essential. This would involve identifying the enzymes responsible for its metabolism and characterizing the resulting metabolites. The thioether linkage, for example, is a known site for metabolic oxidation.

Computational chemistry can play a significant role in these mechanistic studies. Density functional theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and understand the electronic factors that govern reactivity. rsc.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Predictive ML models, such as quantitative structure-activity relationship (QSAR) models, can be developed to forecast the properties of newly designed derivatives. scholasticahq.comacs.org By training these models on experimental data, it is possible to predict properties like solubility, toxicity, and biological activity before a compound is synthesized. nih.govacs.org This predictive capability allows for the prioritization of the most promising candidates for synthesis and testing.

AI/ML Application Specific Technique Objective
Compound Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)De novo design of novel derivatives with optimized properties. elsevier.com
Property Prediction Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks (DNNs)Prediction of physicochemical properties, biological activity, and toxicity. patsnap.com
Synthesis Planning Retrosynthetic analysis algorithmsIdentification of optimal synthetic routes.

Sustainable and Circular Economy Considerations in Production and Application

In line with global trends towards sustainability, future research on this compound must incorporate principles of the circular economy. globepackequipment.comefpia.eu This involves considering the entire lifecycle of the compound, from the sourcing of raw materials to its end-of-life.

A key focus will be the use of renewable feedstocks. For the benzoic acid moiety, there is growing interest in its production from lignin, a component of biomass, as a sustainable alternative to petroleum-based sources. researchgate.netrsc.org

The development of efficient recycling methods for any solvents or catalysts used in the synthesis will also be crucial. orionpharma.com Furthermore, designing the molecule and its derivatives with biodegradability in mind can minimize their environmental persistence.

In the context of the pharmaceutical industry, the principles of a circular economy are gaining traction, with an emphasis on minimizing waste and maximizing resource efficiency. pharmaceutical-networking.comefpia.eu Should this compound or its derivatives find application in this sector, these principles would guide their development and manufacturing processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.